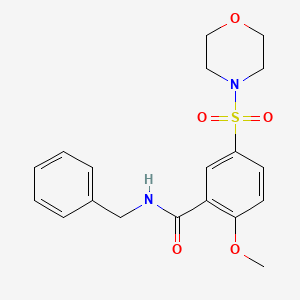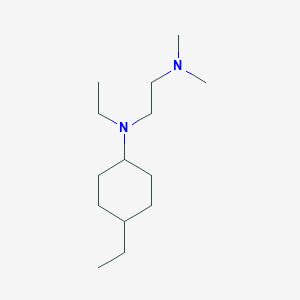![molecular formula C17H14ClN3S2 B5698484 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea, also known as CTPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is not fully understood. However, it has been suggested that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has also been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea inhibits the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea is its low solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea. One potential area of research is the development of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea-based therapies for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea involves the reaction of 2-chlorobenzyl isothiocyanate with 2-aminothiazole in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea as a white crystalline solid with a melting point of 170-172°C.
Applications De Recherche Scientifique
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit antifungal, antibacterial, and antitumor activity in vitro. Additionally, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea has been found to inhibit the growth of cancer cells in vivo and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
1-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3S2/c18-15-9-5-4-6-12(15)10-14-11-19-17(23-14)21-16(22)20-13-7-2-1-3-8-13/h1-9,11H,10H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRWKIYEZXBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)



![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)

![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)